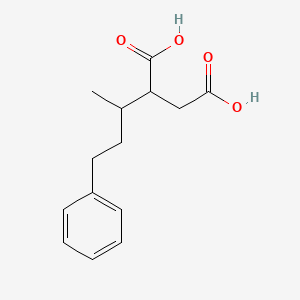

2-(4-Phenylbutan-2-yl)butanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62222-67-7 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(4-phenylbutan-2-yl)butanedioic acid |

InChI |

InChI=1S/C14H18O4/c1-10(12(14(17)18)9-13(15)16)7-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

GACCGDYBDPEGNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Phenylbutan 2 Yl Butanedioic Acid

Retrosynthetic Analysis of the 2-(4-Phenylbutan-2-yl)butanedioic Acid Scaffold

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-C bond between the butanedioic acid backbone and the 4-phenylbutan-2-yl group. This leads to a butanedioic acid synthon (or its equivalent) and a 4-phenylbutan-2-yl electrophile or nucleophile.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis points to two main synthetic strategies:

Alkylation: An enolate of a succinic acid derivative can be alkylated with a suitable 4-phenylbutan-2-yl halide.

Conjugate Addition: A nucleophilic precursor of the 4-phenylbutan-2-yl group can be added to an activated derivative of maleic acid or fumaric acid (butenedioic acid).

Approaches to Constructing the Butanedioic Acid Backbone

The butanedioic acid (succinic acid) core is a common and readily available starting material. However, various methods can be employed for its synthesis and derivatization to facilitate the introduction of the substituent.

Derivatization of Succinic Acid and its Anhydride (B1165640)

Succinic acid and its anhydride are versatile precursors for the synthesis of the target molecule. They can be converted into various derivatives to enable specific reactions.

Monoesterification: Succinic anhydride can be reacted with an alcohol to yield a monoester, which can then be deprotonated at the α-carbon to form a nucleophile for alkylation.

Imide Formation: Reaction of succinic anhydride with an amine can form a succinimide (B58015). The nitrogen substituent can influence the stereoselectivity of subsequent reactions.

Table 1: Common Derivatives of Succinic Acid for Synthesis

| Derivative | Reagents for Preparation | Purpose in Synthesis |

| Succinic acid monoester | Succinic anhydride, Alcohol | Generation of a specific enolate for alkylation |

| Succinimide | Succinic anhydride, Amine | Stereochemical control, activation of α-protons |

| Succinyl chloride | Succinic acid, Thionyl chloride | Acylation reactions |

Oxidative Coupling Reactions in Butanedioic Acid Synthesis

While less common for the direct synthesis of the butanedioic acid backbone in this specific context, oxidative coupling of simpler carboxylic acid precursors can be a potential route. For instance, the coupling of two acetic acid derivatives could theoretically yield succinic acid. However, controlling the selectivity of such reactions to produce the desired dicarboxylic acid can be challenging.

Carbonylation and Carboxylation Routes

Carbonylation and carboxylation reactions offer alternative pathways to dicarboxylic acids.

Carbonylation of Alkenes: The hydrocarboxylation of acrylic acid or its esters in the presence of a suitable catalyst and carbon monoxide can yield succinic acid derivatives.

Carboxylation of Organometallic Reagents: The reaction of a di-Grignard reagent derived from a 1,2-dihaloethane with carbon dioxide can produce succinic acid.

Introduction of the 4-Phenylbutan-2-yl Moiety

The key step in the synthesis is the formation of the carbon-carbon bond between the butanedioic acid backbone and the 4-phenylbutan-2-yl group.

Alkylation Strategies for Carbon-Carbon Bond Formation

Alkylation of a pre-formed butanedioic acid derivative is a common and effective strategy.

A plausible synthetic route involves the generation of an enolate from a succinic acid derivative, followed by its reaction with a 4-phenylbutan-2-yl halide. For example, the dianion of a succinic acid monoester can be formed using a strong base like lithium diisopropylamide (LDA) and then alkylated.

Scheme 1: Proposed Alkylation Route

Formation of the Enolate:

Alkylation:

Hydrolysis:

The choice of the base, solvent, and reaction temperature is crucial to control the regioselectivity and minimize side reactions such as self-condensation of the ester.

An alternative approach involves the Michael addition of a suitable organometallic reagent containing the 4-phenylbutan-2-yl moiety to an α,β-unsaturated dicarboxylic acid derivative, such as diethyl maleate. For instance, a Gilman cuprate (B13416276) reagent, (Ph-CH2-CH2-CH(CH3))2CuLi, could be employed for this conjugate addition.

Table 2: Comparison of Alkylation Strategies

| Strategy | Reagents | Advantages | Disadvantages |

| Enolate Alkylation | Succinic acid monoester, LDA, 4-phenylbutan-2-yl halide | Direct formation of the C-C bond | Potential for polyalkylation and side reactions |

| Michael Addition | Diethyl maleate, (4-phenylbutan-2-yl)cuprate | High regioselectivity for 1,4-addition | Requires preparation of the organocuprate reagent |

Coupling Reactions Involving Phenyl and Butyl Precursors

The construction of the 4-phenylbutane backbone of the target molecule can be efficiently achieved through carbon-carbon bond-forming coupling reactions. A prominent strategy involves the use of organometallic reagents, such as Grignard reagents. For instance, the synthesis of a key precursor, 2-methyl-4-phenyl-2-butanol, can be accomplished by reacting phenylethyl magnesium chloride with acetone. chemicalbook.com This approach couples the phenylethyl group with a three-carbon unit, establishing the characteristic phenylbutane structure.

Another powerful method involves Friedel-Crafts type reactions, which are fundamental for attaching alkyl or acyl groups to an aromatic ring.

Friedel-Crafts Acylation/Alkylation in Related Syntheses

The Friedel-Crafts reaction, developed by Charles Friedel and James Mason Crafts in 1877, is a cornerstone of electrophilic aromatic substitution. sigmaaldrich.com It is widely used to append substituents to aromatic rings and can be adapted for the synthesis of the phenylbutane moiety. sigmaaldrich.comnih.gov

In the context of synthesizing structures related to this compound, Friedel-Crafts acylation is particularly advantageous over alkylation as it avoids polyalkylation and carbocation rearrangement issues. nih.gov A typical procedure involves reacting an aromatic compound like benzene (B151609) with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com For example, benzene can be acylated with succinic anhydride in the presence of AlCl₃ to form 4-oxo-4-phenylbutanoic acid. youtube.com This keto-acid can then undergo subsequent reduction and modification to generate the desired 4-phenylbutane skeleton. Similarly, reacting benzene with butyrolactone in the presence of aluminum chloride can yield 4-phenylbutyric acid. google.com These intermediates are pivotal for the eventual attachment of the butanedioic acid group. The intramolecular variant of this reaction is also a powerful tool for constructing cyclic systems in the total synthesis of complex natural products. nih.gov

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound is a significant challenge due to the presence of two chiral centers: one at the C2 position of the butanedioic acid moiety and the other at the C2 position of the 4-phenylbutan-2-yl substituent. This results in the possibility of four distinct stereoisomers (two pairs of enantiomers). Achieving control over the absolute and relative stereochemistry is crucial for isolating a single, desired isomer.

Identification and Control of Chiral Centers in the Butanedioic Acid and Phenylbutan-2-yl Moieties

The primary chiral centers requiring stereochemical control are C2 of the succinic acid backbone and C2 of the phenylbutyl side chain. The spatial arrangement of the substituents around these two centers defines the molecule's diastereomeric and enantiomeric identity. Control is typically exerted by employing chiral starting materials, chiral catalysts, or chiral auxiliaries that influence the stereochemical outcome of bond-forming reactions. sigmaaldrich.com Asymmetric hydrogenation, for example, is a well-established method for setting stereocenters in substituted succinimides, which are direct precursors to the corresponding butanedioic acids. nih.govresearchgate.net

Enantioselective and Diastereoselective Synthesis Approaches

Modern asymmetric synthesis offers a toolbox of methods to control stereochemistry. For the butanedioic acid portion, enantioselective approaches for synthesizing 2,3-disubstituted succinic acids have been developed, such as the oxidative homocoupling of optically active 3-acyl-2-oxazolidones. acs.org Another strategy involves the asymmetric alkylation of chiral iron succinoyl complexes, which act as chiral succinate (B1194679) enolate equivalents, to produce homochiral α-alkyl succinic acid derivatives. rsc.org

Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of substituted maleimides presents an efficient route to chiral 3,4-disubstituted succinimides with high diastereoselectivity and enantioselectivity (up to >99% ee and >99:1 dr). nih.govresearchgate.net These succinimides can then be hydrolyzed to the target dicarboxylic acid. The stereochemical outcome (syn- or anti-configuration) can often be controlled by adjusting the reaction conditions. nih.govresearchgate.net

| Method | Substrate | Catalyst/Reagent | Stereoselectivity |

| Asymmetric Alkylation | Chiral iron succinoyl complex | Butyl-lithium, Alkyl halides | High regio- and stereo-selectivity rsc.org |

| Asymmetric Transfer Hydrogenation | Substituted maleimides | Rhodium complexes (e.g., (S,S)-cat) | Up to >99% ee, >99:1 dr nih.govresearchgate.net |

| Oxidative Homocoupling | Optically active 3-acyl-2-oxazolidones | Oxidizing agent | Good enantioselectivity acs.org |

Application of Chiral Auxiliaries and Organocatalysis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com Evans' oxazolidinones are among the most successful chiral auxiliaries, widely used in asymmetric alkylation and aldol (B89426) reactions to form carbon-carbon bonds with a high degree of stereocontrol. researchgate.net In the synthesis of the target molecule, an oxazolidinone could be attached to a succinate derivative, followed by a highly diastereoselective alkylation with a 4-phenylbutan-2-yl halide.

Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated excellent performance in asymmetric transformations, including Michael additions and aldol reactions. scielo.org.mx

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For instance, chiral bifunctional amine-squaramide catalysts have been used in the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to enones, yielding products with excellent diastereoselectivities and enantioselectivities. rsc.org Similar strategies could be adapted to introduce the phenylbutyl side chain onto a butanedioic acid precursor stereoselectively.

| Auxiliary/Catalyst Type | Example | Application |

| Chiral Auxiliaries | ||

| Oxazolidinones (Evans) | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions sigmaaldrich.comresearchgate.net |

| Camphorsultam | (1S)-(−)-2,10-Camphorsultam | Asymmetric alkylations sigmaaldrich.com |

| Pseudoephedrine | (R,R)-Pseudoephedrine | Asymmetric alkylations wikipedia.org |

| Sulfur-based auxiliaries | Thiazolidinethiones | Aldol reactions, Michael additions scielo.org.mx |

| Organocatalysts | ||

| Cinchona Alkaloids | Quinine, Quinidine derivatives | Michael additions, Aldol reactions researchgate.net |

| Proline & Derivatives | L-Proline | Aldol reactions, Mannich reactions |

| Amine-Squaramides | Bifunctional thiourea (B124793) catalysts | Michael additions rsc.org |

Biocatalytic Strategies for Stereocontrol

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. nih.gov Enzyme-catalyzed reactions are attractive due to their high enantioselectivity and operation under mild conditions, which minimizes side reactions like racemization or epimerization. nih.gov

For controlling the stereochemistry of the butanedioic acid moiety, lipase-mediated hydrolysis is a proven strategy. The kinetic resolution of a racemic diester of a substituted succinate via enzyme-catalyzed hydrolysis can yield a homochiral succinic acid derivative with high enantiomeric excess. acs.org For example, lipases such as the one from Candida antarctica (Novozym 435) have been used for the enantioselective hydrolysis of aliphatic dicarboxylic acid diesters. scirp.org

Furthermore, ketoreductase enzymes can be used for the highly enantioselective reduction of a keto group to a secondary alcohol. nih.gov A synthetic route proceeding through a keto-acid precursor could utilize such an enzyme to stereoselectively form the chiral alcohol center on the 4-phenylbutan-2-yl group before its coupling to the butanedioic acid framework. nih.gov

Optimization of Synthetic Routes

The efficient synthesis of this compound is contingent on the meticulous optimization of the chosen synthetic strategy. A plausible and commonly explored route involves the alkylation of a succinate derivative with a suitable 4-phenylbutan-2-yl electrophile. However, the secondary nature of this electrophile introduces significant challenges, primarily steric hindrance and competing elimination reactions. Therefore, a systematic approach to optimizing reaction conditions and, if necessary, employing a multi-step sequence is crucial for a successful synthesis.

Reaction Condition Screening and Mechanistic Understanding

The direct alkylation of a succinate enolate with a secondary halide, such as 4-phenylbutan-2-yl bromide, is a convergent approach to forming the target carbon-carbon bond. However, the reaction outcome is highly sensitive to a variety of parameters that influence the competition between the desired S\textsubscript{N}2 pathway and the undesired E2 elimination pathway. A thorough screening of reaction conditions is therefore essential.

Mechanistic Considerations: The core of the optimization lies in understanding the underlying mechanisms. The S\textsubscript{N}2 reaction involves a backside attack of the nucleophilic enolate on the electrophilic carbon of the alkyl halide. The rate of this reaction is sensitive to steric bulk at the reaction center. nih.govlumenlearning.com Conversely, the E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. E2 reactions are favored by strong, sterically hindered bases and for more substituted alkyl halides. lumenlearning.comchemistrysteps.com For a secondary halide like 4-phenylbutan-2-yl bromide, both pathways are viable and competitive.

Screening of Key Reaction Parameters:

Base: The choice of base is critical in generating the succinate enolate and influencing the S\textsubscript{N}2/E2 ratio. Strong, non-nucleophilic, and sterically non-hindered bases are generally preferred for alkylation. Lithium diisopropylamide (LDA) is a common choice for generating enolates due to its strong basicity and steric bulk, which can sometimes disfavor its participation in side reactions. umw.edu The impact of different bases on a model alkylation of a carboxylic acid derivative is illustrated in the table below.

| Entry | Base | Starting Material | Alkylating Agent | Product Conversion (%) | Yield (%) |

| 1 | LDA | tert-Butyl butanoate | 4-iodo-1-butene | 92.5 | 45 |

| 2 | NaH | tert-Butyl butanoate | 4-iodo-1-butene | Lower | Lower |

| 3 | KHMDS | tert-Butyl butanoate | 4-iodo-1-butene | Moderate | Moderate |

Data adapted from a study on the optimization of alkylation of carboxylic acid derivatives. umw.edu

Solvent: The solvent plays a crucial role in stabilizing the enolate and influencing the reaction pathway. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used for enolate alkylations as they can solvate the metal cation without protonating the enolate.

Temperature: Lower reaction temperatures generally favor the S\textsubscript{N}2 pathway over E2 elimination. This is because the activation energy for elimination is often higher than for substitution. Therefore, reactions are typically carried out at low temperatures, such as -78 °C, especially during the enolate formation and alkylation steps.

Leaving Group: The nature of the leaving group on the electrophile can also affect the reaction. Iodides are generally better leaving groups than bromides or chlorides and can sometimes lead to higher yields in S\textsubscript{N}2 reactions.

A systematic screening of these parameters, potentially using design of experiment (DoE) methodologies, would be necessary to identify the optimal conditions for the synthesis of this compound via this route.

Yield and Selectivity Enhancement in Multi-step Synthesis

Given the inherent difficulties in the direct alkylation with a secondary halide, a multi-step approach may offer better control over yield and selectivity. Such a strategy could involve the introduction of a functional group that can be later converted to the desired 4-phenylbutan-2-yl moiety or the use of a different bond-forming strategy altogether.

One potential multi-step strategy involves a Stobbe condensation. This reaction between a dialkyl succinate and a ketone, in this case, 4-phenylbutan-2-one, in the presence of a strong base, leads to the formation of an alkylidene succinic acid or its corresponding ester. juniperpublishers.com This intermediate can then be subjected to hydrogenation to yield the target molecule.

Stobbe Condensation and Subsequent Reduction:

Stobbe Condensation: The reaction of diethyl succinate with 4-phenylbutan-2-one using a base like sodium hydride or potassium t-butoxide would yield an intermediate containing a double bond. The Stobbe condensation is known to be affected by steric hindrance, but it is often successful with ketones. researchgate.net

Hydrogenation: The resulting unsaturated diacid or diester can then be catalytically hydrogenated to reduce the double bond, affording this compound. This step typically proceeds with high yield.

Optimization of the Multi-step Route:

Base and Reaction Conditions for Stobbe Condensation: The choice of base and solvent is crucial for the success of the Stobbe condensation. Potassium t-butoxide in t-butanol or sodium hydride in a polar aprotic solvent are common conditions. The reaction temperature also needs to be carefully controlled to avoid side reactions.

Catalyst and Conditions for Hydrogenation: A variety of hydrogenation catalysts can be employed, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO\textsubscript{2}). The reaction is typically carried out under a hydrogen atmosphere at moderate pressure and temperature.

Enhancing Diastereoselectivity:

The target molecule contains two chiral centers, meaning that four stereoisomers are possible. Controlling the diastereoselectivity of the synthesis is a significant challenge.

In the Alkylation Approach: The alkylation of a succinate enolate can lead to the formation of two diastereomers. The ratio of these diastereomers will depend on the facial selectivity of the enolate attack on the electrophile. Chiral auxiliaries can be employed to control this selectivity, leading to a higher diastereomeric excess.

In the Stobbe Condensation Approach: The initial Stobbe condensation can produce E and Z isomers of the double bond. The subsequent hydrogenation of this mixture can lead to the formation of two diastereomers. The choice of hydrogenation catalyst and conditions can influence the diastereomeric ratio of the final product.

Purification Strategies:

The final step in enhancing the yield of the desired product is effective purification. If a mixture of diastereomers is formed, separation can be challenging. Techniques such as fractional crystallization or chromatography may be employed. In some cases, derivatization of the diacid to form diastereomeric salts with a chiral amine can facilitate separation by crystallization.

The table below summarizes potential yields for a multi-step synthesis, highlighting the importance of optimizing each step.

| Step | Reaction | Reagents and Conditions | Potential Yield (%) |

| 1 | Stobbe Condensation | Diethyl succinate, 4-phenylbutan-2-one, NaH, THF | 60-80 |

| 2 | Hydrogenation | H\textsubscript{2}, Pd/C, Ethanol | >95 |

| 3 | Hydrolysis | NaOH, H\textsubscript{2}O then H\textsuperscript{+} | >90 |

Yields are estimates based on typical values for these reaction types and would require experimental optimization.

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic techniques would be essential to piece together the molecular puzzle of 2-(4-Phenylbutan-2-yl)butanedioic acid. Each method provides unique and complementary information, leading to a comprehensive structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be crucial for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. Key expected signals would include multiplets for the aromatic protons of the phenyl group, signals for the methine and methylene (B1212753) protons of the butanedioic acid and phenylbutane moieties, and a singlet for the methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carboxylic acid carbons, the aromatic carbons, and the aliphatic carbons of the backbone.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This would be instrumental in definitively assembling the molecular framework.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~ 7.1-7.3 | Aromatic protons (C₆H₅) |

| ~ 2.5-2.9 | Methylene protons adjacent to phenyl |

| ~ 1.6-2.0 | Methylene protons |

| ~ 2.8-3.2 | Methine proton on butanedioic acid |

| ~ 1.2-1.4 | Methyl protons |

| ~ 10-12 | Carboxylic acid protons |

Note: The above table presents hypothetical chemical shift ranges based on the structure of this compound and typical values for similar functional groups. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-C stretching within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric stretching of the non-polar C-C bonds in the phenyl ring would likely produce a strong signal. The C=O stretching vibration would also be observable, although typically weaker than in the FTIR spectrum.

| Expected Vibrational Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 3300-2500 | O-H stretch (Carboxylic acid) |

| 2960-2850 | Aliphatic C-H stretch |

| 1725-1700 | C=O stretch (Carboxylic acid) |

| 1600, 1475 | Aromatic C=C stretch |

| 1320-1210 | C-O stretch |

| 950-910 | O-H bend (out-of-plane) |

Note: This table provides expected vibrational frequencies for the key functional groups in this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. For this compound (C₁₄H₁₈O₄), HRMS would provide an exact mass measurement with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the elemental composition.

X-ray Crystallography for Absolute Stereochemistry Determination

Due to the presence of a chiral center at the second position of the butanedioic acid chain, this compound can exist as different stereoisomers. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. nih.gov This technique would not only confirm the connectivity of the atoms but also provide the precise three-dimensional arrangement of the atoms in space, including the absolute configuration (R or S) at the chiral center. nih.gov

Chromatographic and Purity Assessment Methodologies

To ensure the integrity of the analytical data, the purity of the compound must be rigorously assessed. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be developed to separate the target compound from any impurities or starting materials. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound can be derivatized to increase its volatility (e.g., by esterification of the carboxylic acids), GC-MS could also be employed for purity analysis and to provide further structural information through the fragmentation pattern observed in the mass spectrum.

| Chromatographic Method | Typical Conditions | Purpose |

| HPLC | Column: C18; Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (gradient); Detection: UV at 254 nm | Purity assessment, separation of isomers |

| GC-MS (after derivatization) | Column: Capillary column (e.g., DB-5); Carrier Gas: Helium; Detection: Mass Spectrometer | Purity assessment, structural confirmation |

Note: The conditions listed are typical starting points and would require optimization for this specific compound.

Chemical Reactivity and Transformation Mechanisms

Reactions of the Carboxylic Acid Functionalities

The presence of two carboxylic acid groups on adjacent carbons in the butanedioic acid backbone allows for a range of reactions typical for dicarboxylic acids, including esterification, amidation, and anhydride (B1165640) formation.

Dicarboxylic acids like 2-(4-Phenylbutan-2-yl)butanedioic acid can be converted to their corresponding esters through various methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Given the presence of two carboxylic acid groups, both monoesters and diesters can be synthesized.

The reaction to form a diester, for instance with ethanol, would proceed as follows:

This compound + 2 CH₃CH₂OH (in excess) + H⁺ catalyst ⇌ Diethyl 2-(4-phenylbutan-2-yl)succinate + 2 H₂O

The formation of the monoester can be favored by using a 1:1 molar ratio of the dicarboxylic acid to the alcohol. The bulky 4-phenylbutan-2-yl substituent may introduce steric hindrance, potentially affecting the reaction rates and conditions required for complete esterification. Alternative esterification methods, such as reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), could also be employed to synthesize various ester derivatives.

Table 1: Potential Ester Derivatives of this compound

| Ester Derivative | Potential Synthesis Method |

|---|---|

| Dimethyl 2-(4-phenylbutan-2-yl)succinate | Fischer-Speier with methanol |

| Diethyl 2-(4-phenylbutan-2-yl)succinate | Fischer-Speier with ethanol |

Similar to esterification, the carboxylic acid groups can react with ammonia, primary amines, or secondary amines to form amides. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. The reaction with a primary amine (R-NH₂) would yield a diamide (B1670390).

The synthesis of a diamide derivative could be achieved through a two-step process:

This compound + 2 SOCl₂ → 2-(4-Phenylbutan-2-yl)succinoyl chloride + 2 SO₂ + 2 HCl

2-(4-Phenylbutan-2-yl)succinoyl chloride + 4 R-NH₂ → N¹,N⁴-dialkyl-2-(4-phenylbutan-2-yl)butanediamide + 2 R-NH₃⁺Cl⁻

Direct amidation by heating the dicarboxylic acid with an amine is also possible, though it often requires high temperatures and results in the formation of water, which must be removed to drive the reaction to completion.

Table 2: Potential Amide Derivatives of this compound

| Amide Derivative | Potential Reagents |

|---|---|

| 2-(4-Phenylbutan-2-yl)butanediamide | Ammonia |

| N¹,N⁴-Diethyl-2-(4-phenylbutan-2-yl)butanediamide | Ethylamine |

Succinic acid and its derivatives can undergo intramolecular dehydration to form a cyclic five-membered anhydride, known as a succinic anhydride. This reaction is typically promoted by heating or by using dehydrating agents like acetic anhydride or acetyl chloride. For this compound, this would result in the formation of 3-(4-phenylbutan-2-yl)dihydrofuran-2,5-dione.

The resulting anhydride is a reactive intermediate that can readily undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines to yield the corresponding dicarboxylic acid or its monoester and monoamide derivatives, respectively. This reactivity makes the anhydride a useful synthon for preparing unsymmetrically substituted succinic acid derivatives.

Transformations Involving the Butane (B89635) Chain

The 4-phenylbutan-2-yl moiety offers additional sites for chemical modification, including the phenyl ring and the aliphatic butane chain.

The phenyl group of the 4-phenylbutan-2-yl substituent can undergo electrophilic aromatic substitution reactions. The alkyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the butane chain to the phenyl ring. Potential reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the phenyl ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.

These reactions would lead to a variety of substituted derivatives, allowing for further functionalization.

The aromatic phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. This reaction typically employs a metal catalyst such as platinum, palladium, or nickel under a hydrogen atmosphere. The reaction would convert the phenyl group to a cyclohexyl group, altering the steric and electronic properties of the molecule.

Conversely, dehydrogenation of the butane chain to introduce double bonds is a potential transformation, although this would likely require harsh conditions and specific catalysts, and may compete with other reactions such as cyclization or aromatization, depending on the reaction conditions.

Reactivity of the Phenyl Substituent

The phenyl group in this compound is a key site for chemical modifications, offering a versatile handle for the synthesis of a wide array of derivatives. Its reactivity is primarily governed by the principles of electrophilic aromatic substitution and can be further exploited through modern catalytic methods like palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The phenyl ring of this compound is susceptible to attack by electrophiles, a class of reactions collectively known as electrophilic aromatic substitution (EAS). The substituent already present on the benzene (B151609) ring, in this case, the bulky 4-phenylbutan-2-yl group, significantly influences both the rate and the regioselectivity of these reactions.

The 4-phenylbutan-2-yl substituent is an alkyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. uomustansiriyah.edu.iqlibretexts.orgwikipedia.org This directing effect is a consequence of two main factors:

Inductive Effect: Alkyl groups are electron-donating through induction, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

Hyperconjugation: The overlap of the C-H σ-bonds of the alkyl group with the π-system of the benzene ring also contributes to the electron-donating nature of the substituent, further activating the ring.

The increased electron density is not distributed uniformly around the ring but is concentrated at the ortho and para positions. This is due to the resonance stabilization of the carbocation intermediate (the σ-complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the alkyl substituent, allowing for greater stabilization. uomustansiriyah.edu.iq

However, the significant steric bulk of the 4-phenylbutan-2-yl group is expected to play a crucial role in the regiochemical outcome of the substitution. Due to steric hindrance, the ortho positions are shielded, making an attack by an electrophile at these sites less favorable. msu.edulibretexts.org Consequently, electrophilic substitution on this compound is predicted to yield predominantly the para-substituted product.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(4-(4-Nitrophenyl)butan-2-yl)butanedioic acid |

| Halogenation | Br₂, FeBr₃ | 2-(4-(4-Bromophenyl)butan-2-yl)butanedioic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-(4-Acetylphenyl)butan-2-yl)butanedioic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-(4-Sulfophenyl)butan-2-yl)butanedioic acid |

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgnobelprize.org For a molecule like this compound, these reactions offer a powerful tool for derivatization, particularly through the functionalization of the phenyl ring.

While traditional cross-coupling reactions often require the pre-functionalization of the aromatic ring with a halide or a triflate, recent advancements have focused on the direct C-H activation of arenes. rsc.org This approach avoids the need for additional synthetic steps to install a leaving group.

The C-H bonds of the phenyl ring in this compound, particularly at the less sterically hindered para position, could potentially be targeted for direct functionalization. These reactions typically involve a palladium catalyst that can cleave a C-H bond and insert the metal, forming an organopalladium intermediate which can then react with a suitable coupling partner.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Biaryl derivatives |

| Heck Coupling | Alkene | Styrenyl derivatives |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivatives |

| Buchwald-Hartwig Amination | Amine | N-Aryl derivatives |

The success of these reactions would depend on identifying a suitable catalytic system that can overcome the challenge of selectively activating a C-H bond on a relatively unactivated alkylbenzene. The directing effect of the alkyl group, while weak, might favor functionalization at the ortho and para positions. However, as with electrophilic aromatic substitution, steric hindrance would likely favor reaction at the para position.

Mechanistic Studies of Key Reactions

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. Such studies would typically involve a combination of computational and experimental techniques.

Investigation of Reaction Pathways and Transition States

Mechanistic investigations into the electrophilic aromatic substitution of this compound would focus on the two-step process involving the formation of a σ-complex. libretexts.org Computational methods, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathway. nih.gov

These studies would aim to:

Calculate the activation energies for the formation of the ortho, meta, and para σ-complexes. This would provide a quantitative understanding of the regioselectivity, confirming the preference for the para isomer due to both electronic stabilization and lower steric strain in the transition state.

Visualize the geometries of the transition states leading to the different isomers. This would offer insights into the steric interactions between the incoming electrophile and the bulky 4-phenylbutan-2-yl substituent.

For palladium-catalyzed C-H activation, mechanistic studies would be even more complex, involving the elucidation of the catalytic cycle. Key steps to investigate would include C-H bond cleavage, which could occur via different pathways such as concerted metalation-deprotonation, and the subsequent reductive elimination that forms the final product. Isotopic labeling experiments, for instance, using deuterated substrates, could help to determine the rate-determining step of the reaction.

Kinetic Studies of Derivatization Processes

Kinetic studies provide experimental data on the rates of chemical reactions, offering valuable information about the reaction mechanism. For the derivatization of this compound, kinetic experiments could be designed to:

Determine the rate law for electrophilic aromatic substitution reactions. This would involve systematically varying the concentrations of the substrate and the electrophile and monitoring the reaction rate, for example, by using spectroscopic techniques like UV-Vis or NMR spectroscopy. The observed rate law can provide evidence for the proposed mechanism.

Measure the relative rates of reaction for this compound compared to benzene or other alkylbenzenes. This would quantify the activating effect of the 4-phenylbutan-2-yl substituent.

Investigate the effect of temperature on the reaction rate to determine the activation parameters (enthalpy and entropy of activation). These parameters can provide further insights into the structure and energetics of the transition state.

For palladium-catalyzed cross-coupling reactions, kinetic studies would be essential for understanding the efficiency of the catalyst and the influence of various ligands and reaction conditions on the reaction rate. Such studies are crucial for the development of practical and scalable synthetic protocols for the derivatization of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of organic compounds from first principles. These methods allow for a detailed examination of the molecule's electronic structure, geometry, and energetic properties.

Electronic Structure, Molecular Geometry, and Conformational Analysis

The electronic structure and three-dimensional geometry of 2-(4-Phenylbutan-2-yl)butanedioic acid are determined by the interplay of its constituent functional groups. A full geometry optimization using a DFT method, such as B3LYP with a 6-31G(d,p) basis set, would reveal the most stable (lowest energy) arrangement of its atoms. lodz.pl

Table 1: Predicted Geometrical Parameters for this compound Note: These are typical values expected from DFT calculations based on similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Carboxylic) | ~1.21 Å |

| C-O (Carboxylic) | ~1.35 Å | |

| O-H (Carboxylic) | ~0.97 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| C-C (Aliphatic) | ~1.54 Å | |

| Bond Angle | O=C-O (Carboxylic) | ~123° |

| C-C-C (Aliphatic Chain) | ~109.5° (Tetrahedral) | |

| Dihedral Angle | H-O-C=O (Carboxylic) | ~0° (syn) or ~180° (anti) |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ijastems.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. scispace.com

For this compound, theoretical calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl ring, which is a common feature of aromatic compounds. researchgate.netdergipark.org.tr Conversely, the LUMO is expected to be distributed across the electron-withdrawing carboxylic acid groups. nih.gov This separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical, based on typical DFT calculations for aromatic carboxylic acids. ijastems.orgdergipark.org.tr

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Electron-donating capacity, localized on the phenyl ring. |

| LUMO | -1.0 to -2.0 | Electron-accepting capacity, localized on carboxylic acid groups. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicator of chemical stability and reactivity. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.govresearchgate.netnih.gov By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. mdpi.com Similarly, by calculating the magnetic shielding of each nucleus, a theoretical Nuclear Magnetic Resonance (NMR) spectrum can be produced. mdpi.com These theoretical spectra are invaluable for assigning peaks in experimental data. aip.orgnih.gov

For this molecule, the predicted IR spectrum would show characteristic absorption bands for the O-H stretching of the carboxylic acid hydrogen-bonded dimer (~2500-3300 cm⁻¹), the C=O stretching (~1700 cm⁻¹), C-O stretching (~1300 cm⁻¹), and the aromatic C=C stretching (~1600, 1450 cm⁻¹). researchgate.net The predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons (δ ~7.1-7.3 ppm), the acidic carboxylic protons (δ >10 ppm), and a complex set of signals in the aliphatic region (δ ~1.0-3.0 ppm) corresponding to the protons on the butyl and butanedioic acid chains.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore its behavior over time, including its flexibility and interactions with its environment. rsc.orgacs.org

Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would reveal its dynamic conformational landscape—the collection of shapes the molecule prefers to adopt and the transitions between them. acs.org Due to its flexible side chain, the molecule would be expected to explore a wide range of conformations in solution.

The most significant intermolecular interaction for this compound is hydrogen bonding between the carboxylic acid groups. In the solid state or in nonpolar solvents, dicarboxylic acids commonly form cyclic dimers, where two molecules are held together by a pair of strong hydrogen bonds. acs.org MD simulations can quantify the stability of such dimers and explore other potential intermolecular arrangements, providing insight into how these molecules might self-assemble. acs.org

Solvent Effects on Molecular Behavior

The behavior of a polar molecule like this compound is highly dependent on its solvent environment. Computational methods can model these effects using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit models like the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.deq-chem.com The PCM approximates the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations while still capturing the bulk electrostatic effects of the solvent. wikipedia.orgacs.org

Simulations would show that in polar, protic solvents like water or methanol, the carboxylic acid groups would preferentially form hydrogen bonds with the solvent molecules. This interaction would stabilize more extended conformations of the molecule. researchgate.net In contrast, in nonpolar solvents like hexane (B92381) or chloroform, intramolecular hydrogen bonding (between the two carboxylic acid groups within the same molecule) or the formation of intermolecular dimers would be more favorable, leading to more compact or aggregated structures. researchgate.net The choice of solvent can thus be used to influence the dominant conformation and aggregation state of the molecule.

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms at a molecular level. researchgate.net For a chiral molecule such as this compound, theoretical studies are instrumental in understanding the complex stereochemical outcomes of its synthesis. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest energy pathways, thereby elucidating how different stereoisomers are formed and how catalysts influence this process. rsc.orgislandscholar.ca

Computational Elucidation of Stereoselective Pathways

The synthesis of this compound can result in multiple stereoisomers. The elucidation of the pathways leading to these isomers is a primary goal of computational investigation, with a focus on understanding and predicting enantioselectivity. psu.edu Quantum mechanics (QM) methods, especially Density Functional Theory (DFT), are widely employed to model the reaction pathways due to their balance of accuracy and computational cost. researchgate.netresearchgate.net

The origin of stereoselectivity is found in the transition states leading to the different stereoisomers. acs.org A chiral catalyst creates diastereomeric transition states for the formation of the respective enantiomers. psu.edu These transition states are not mirror images and thus have different energies. The energy difference between these diastereomeric transition states dictates the ratio of the products formed. acs.orgresearchgate.net A lower energy barrier for one pathway means that it will be kinetically favored, leading to the major enantiomer.

Computational chemists model the interactions between the substrate, reagents, and catalyst to locate the geometries of these crucial transition states. mit.edu The analysis often involves calculating the free energy of activation (ΔG‡) for each competing pathway. The predicted enantiomeric excess (% ee) can be directly calculated from the difference in these activation energies (ΔΔG‡). Non-covalent interactions, such as hydrogen bonding and steric repulsion within the transition state assembly, are often identified as the key factors controlling which stereoisomer is preferentially formed. acs.orgrsc.org

Table 1: Hypothetical DFT Calculation of Transition State Energies for the Asymmetric Synthesis of this compound

| Transition State Pathway | Catalyst-Substrate Complex | ΔG‡ (kcal/mol) | Predicted % ee |

| Pathway to (R)-isomer | TS-R | 20.5 | 95% |

| Pathway to (S)-isomer | TS-S | 22.5 | |

| Energy Difference (ΔΔG‡) | 2.0 |

This interactive table presents hypothetical data from a DFT study. The lower activation energy for the transition state leading to the (R)-isomer indicates it is the major product.

Catalyst Design Principles Based on Computational Insights

The understanding gained from elucidating stereoselective pathways provides a rational basis for the design of new and improved catalysts. rsc.orgugent.be Instead of relying solely on experimental trial-and-error, computational methods allow for the in silico design and screening of catalysts to optimize selectivity and activity. researchgate.netchiralpedia.com

One primary strategy is a descriptor-based approach. acs.org Here, computational models identify key structural or electronic features of the catalyst—known as descriptors—that correlate with its performance. For instance, the steric bulk of a ligand or the electronic properties of a metal center might be found to directly influence the energy difference (ΔΔG‡) between the stereodetermining transition states. researchgate.net By systematically modifying these descriptors in a virtual library of candidate catalysts, researchers can predict which designs are most likely to enhance enantioselectivity. chiralpedia.com

Microkinetic modeling can also be used to simulate the entire catalytic cycle, providing predictions of turnover frequencies and catalyst stability. rsc.org Furthermore, machine learning models, trained on data from DFT calculations or experimental results, are increasingly used to accelerate the catalyst discovery process by predicting the performance of novel catalyst structures without the need for extensive quantum chemical calculations for every candidate. nih.govresearchgate.netrsc.org These computational insights guide synthetic chemists to focus their efforts on the most promising catalyst candidates, significantly streamlining the development of efficient asymmetric syntheses. nih.gov

Table 2: Computationally Guided Catalyst Optimization for the Synthesis of this compound

| Catalyst Candidate | Ligand Modification | Calculated ΔΔG‡ (kcal/mol) | Predicted % ee |

| Catalyst 1 (Baseline) | Standard Phenyl Group | 2.0 | 95.0% |

| Catalyst 2 | Bulky tert-Butyl Group | 2.5 | 98.2% |

| Catalyst 3 | Electron-donating Methoxy Group | 1.8 | 92.4% |

| Catalyst 4 | Electron-withdrawing CF3 Group | 2.2 | 96.8% |

This interactive table illustrates how computational screening can predict the effect of modifying a catalyst's ligand on the stereochemical outcome of the reaction.

Synthesis and Characterization of Derivatives and Analogs

Synthesis of Monosubstituted and Disubstituted Esters of 2-(4-Phenylbutan-2-yl)butanedioic Acid

The presence of two carboxylic acid groups allows for the synthesis of both mono- and di-esters. The selective synthesis of a monoester from a dicarboxylic acid requires specific reaction conditions to prevent the formation of the diester. Common strategies include using a large excess of the dicarboxylic acid relative to the alcohol or employing protecting groups for one of the carboxyl functions.

Conversely, disubstituted esters are more straightforwardly synthesized. A widely used method is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product. google.com Another approach involves converting the carboxylic acids to more reactive acyl chlorides followed by reaction with an alcohol.

The synthesis of a range of ester derivatives allows for the systematic modification of properties such as lipophilicity, which can be crucial for various applications. nih.gov

Table 1: Examples of Potential Ester Derivatives of this compound

| Derivative Name | Ester Type | Alcohol Moiety |

|---|---|---|

| Methyl 4-carboxy-3-(4-phenylbutan-2-yl)butanoate | Monoester | Methanol |

| Ethyl 4-carboxy-3-(4-phenylbutan-2-yl)butanoate | Monoester | Ethanol |

| Dimethyl 2-(4-phenylbutan-2-yl)succinate | Diester | Methanol |

| Diethyl 2-(4-phenylbutan-2-yl)succinate | Diester | Ethanol |

| Dibenzyl 2-(4-phenylbutan-2-yl)succinate | Diester | Benzyl alcohol |

Synthesis of Amide and Imide Derivatives

Amide derivatives are typically synthesized by activating the carboxylic acid groups, followed by reaction with a primary or secondary amine. researchgate.net Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.netresearchgate.net Alternatively, the dicarboxylic acid can be converted to a more reactive diacyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with amines to form the corresponding diamide (B1670390). nih.gov

When this compound is reacted with a primary amine, a cyclic imide can be formed. This reaction usually proceeds via an intermediate amic acid, which then undergoes cyclization through dehydration, often facilitated by heat or a dehydrating agent like acetic anhydride (B1165640). beilstein-journals.org This process results in the formation of a five-membered succinimide (B58015) ring.

Table 2: Examples of Potential Amide and Imide Derivatives

| Derivative Name | Derivative Type | Reagents |

|---|---|---|

| N1,N4-Dimethyl-2-(4-phenylbutan-2-yl)succinamide | Diamide | Methylamine, EDCI, HOBt |

| N1,N4-Diphenyl-2-(4-phenylbutan-2-yl)succinamide | Diamide | Aniline, EDCI, HOBt |

| 1-Phenyl-3-(4-phenylbutan-2-yl)pyrrolidine-2,5-dione | Imide | Aniline, Heat |

| 1-Benzyl-3-(4-phenylbutan-2-yl)pyrrolidine-2,5-dione | Imide | Benzylamine, Heat |

Modifications of the 4-Phenylbutan-2-yl Side Chain

Modifications to the side chain can be categorized into alterations of the aromatic ring and changes to the alkyl chain connecting the phenyl group to the butanedioic acid core. nih.govnih.gov

The phenyl ring is amenable to various electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂), halogen (-F, -Cl, -Br), or alkyl groups can be introduced onto the ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group would yield an amino-substituted analog, which provides a handle for further derivatization. Halogenation can be performed using elemental halogens in the presence of a Lewis acid catalyst. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Direct modification of the saturated alkyl chain is generally challenging without affecting other parts of the molecule. However, analogs with different alkyl chain lengths or branching patterns can be synthesized by selecting different starting materials during the initial synthetic route to the parent compound. For example, using an analog of benzene (B151609) with a shorter or longer alkyl group in the early stages of synthesis would result in a final product with a modified alkyl chain. Restricting the flexibility of the alkyl chain, for instance by incorporating double or triple bonds, is another potential modification strategy. nih.gov

Enantiomeric and Diastereomeric Synthesis and Separation

This compound contains two chiral centers, meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). The separation of these isomers is crucial as different stereoisomers often exhibit distinct biological activities. When synthesized from achiral starting materials, the product is typically a racemic mixture, which is a 50:50 mixture of enantiomers that is optically inactive. libretexts.orglibretexts.org

The most common method for resolving a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This strategy involves reacting the racemic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine (B1667951) or strychnine. libretexts.org

The reaction yields a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point. libretexts.org This difference in solubility can be exploited to separate the diastereomers through fractional crystallization. nih.gov One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the solution.

Once the diastereomeric salts are separated, the pure enantiomer of the carboxylic acid can be regenerated by treating the separated salt with a strong acid (e.g., HCl). This protonates the carboxylate anion, liberating the enantiomerically pure carboxylic acid and the protonated chiral amine, which can often be recovered and reused. The success of this method depends on the availability of a suitable chiral resolving agent and the difference in solubility between the resulting diastereomeric salts. libretexts.orglibretexts.org

Academic and Industrial Applications of 2 4 Phenylbutan 2 Yl Butanedioic Acid and Its Derivatives

Theoretical Biochemical Context: Analogous Structures in Metabolic Pathways

The direct involvement of 2-(4-Phenylbutan-2-yl)butanedioic acid in specific metabolic pathways has not been extensively documented in publicly available research. However, its structural similarity to key metabolic intermediates, namely succinic acid, provides a theoretical framework for understanding its potential biochemical significance. By examining the roles of analogous structures, we can infer the possible interactions and effects of this compound within a biological context.

At its core, this compound is a derivative of butanedioic acid, more commonly known as succinic acid. Succinate (B1194679) is a crucial intermediate in the citric acid cycle (also known as the tricarboxylic acid or TCA cycle), a fundamental metabolic pathway for cellular energy production in aerobic organisms. wikipedia.org In this cycle, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (Complex II of the electron transport chain). This reaction is a critical step in cellular respiration, linking the citric acid cycle directly to the electron transport chain and oxidative phosphorylation, the primary mechanism for ATP synthesis. wikipedia.org

The presence of the bulky 4-phenylbutan-2-yl substituent on the succinic acid backbone of this compound would likely alter its interaction with the enzymes and transporters that recognize succinate. The active site of succinate dehydrogenase, for instance, is specific for its substrate. The large, non-polar phenylbutyl group would introduce significant steric hindrance and alter the electronic properties of the molecule compared to the simple dicarboxylate structure of succinate. This structural difference makes it unlikely to be a direct substrate for succinate dehydrogenase.

However, it is plausible that this compound could act as a competitive inhibitor of enzymes that bind succinate. By binding to the active site, it could prevent the natural substrate from accessing the enzyme, thereby modulating the activity of the citric acid cycle. The extent of this inhibition would depend on the binding affinity of the compound for the enzyme's active site.

Furthermore, dicarboxylic acids and their derivatives play roles in other biochemical processes beyond the citric acid cycle. For example, they are involved in fatty acid metabolism and amino acid synthesis. The introduction of a lipophilic phenylbutyl group could potentially facilitate the transport of this molecule across cellular membranes, allowing it to interact with intracellular metabolic pathways.

While direct evidence is lacking, the structural analogy to succinate provides a strong theoretical basis for investigating the biochemical properties of this compound as a potential modulator of metabolic pathways.

Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-(4-Phenylbutan-2-yl)butanedioic acid and its analogues is an area ripe for the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. mcgill.ca Traditional synthetic routes often rely on petroleum-based starting materials and harsh reaction conditions. mcgill.ca Future research will likely focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the utilization of bio-based feedstocks. Succinic acid itself is a key platform chemical that can be produced through the fermentation of renewable resources. mcgill.cafraunhofer.de Research could be directed towards biocatalytic methods, employing enzymes to catalyze the key bond-forming reactions with high stereo- and regioselectivity, thereby minimizing waste and energy consumption. nih.govresearchgate.net For instance, enzymatic Michael addition reactions could be explored for the asymmetric synthesis of chiral succinate (B1194679) derivatives. rsc.org

Furthermore, the adoption of alternative energy sources, such as microwave irradiation, could significantly enhance the efficiency of synthesis. Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce the need for volatile organic solvents. ijcps.org The development of solvent-free or green-solvent-based synthetic protocols for this compound would represent a significant step forward in sustainable chemical manufacturing.

| Green Synthesis Approach | Potential Advantages | Relevant Research Area |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Asymmetric synthesis of chiral succinic acid derivatives. nih.govrsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. | One-pot synthesis of N-substituted succinimides. ijcps.org |

| Use of Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Production of succinic acid from fermentation. mcgill.cafraunhofer.de |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Algorithms that suggest synthetic routes by working backward from the target molecule. chemcopilot.comacs.orgnih.gov | Discovery of novel, more efficient, and sustainable synthetic pathways. |

| Reaction Outcome Prediction | Machine learning models that predict the products and yields of a chemical reaction. digitellinc.comnih.gov | Reduced experimental effort and waste by prioritizing promising reactions. |

| Condition Optimization | AI-driven optimization of reaction parameters like temperature, solvent, and catalyst. | Maximization of product yield and minimization of byproducts. |

Exploration of Novel Supramolecular Assemblies Involving the Compound

The self-assembly of molecules into well-defined supramolecular structures is a key area of modern chemistry, with applications in materials science, nanotechnology, and biology. The unique structural features of this compound, namely its two carboxylic acid groups, a chiral center, and a phenyl substituent, make it an excellent candidate for forming novel supramolecular assemblies.

The dicarboxylic acid functionality provides the basis for strong and directional hydrogen bonding, which is a primary driving force in the self-assembly of many organic molecules. nih.govacs.orgresearchgate.net The presence of the bulky and hydrophobic phenylbutan group is expected to significantly influence the packing of the molecules, potentially leading to the formation of interesting and complex architectures such as sheets, ribbons, or helical structures. The chirality of the molecule could introduce a twist at the supramolecular level, leading to the formation of chiral aggregates.

Future research in this area will likely involve a combination of experimental techniques, such as X-ray crystallography and scanning tunneling microscopy, and computational modeling. acs.orgrsc.orgarxiv.orgnih.govresearchgate.netmdpi.com Molecular dynamics and Monte Carlo simulations can provide valuable insights into the thermodynamics and kinetics of the self-assembly process, helping to predict the most stable supramolecular structures. acs.orgarxiv.orgnih.govmdpi.comacs.org Understanding and controlling the supramolecular behavior of this compound could pave the way for the design of new functional materials with tailored properties.

| Structural Feature | Influence on Supramolecular Assembly | Potential Structures |

| Dicarboxylic Acid | Strong, directional hydrogen bonding. nih.govresearchgate.netnih.gov | Chains, sheets, networks. |

| Phenylbutyl Group | Steric hindrance, hydrophobic interactions, potential for π-π stacking. rsc.org | Modulated packing, formation of columnar or layered structures. |

| Chiral Center | Introduction of chirality at the supramolecular level. | Helical assemblies, chiral crystals. |

Advanced Materials Development Based on Functionalized Derivatives

The functionalization of this compound opens up a vast design space for the creation of advanced materials with novel properties. The two carboxylic acid groups can be readily converted into a variety of other functional groups, allowing for the synthesis of a wide range of derivatives.

One significant area of future research will be the use of this compound and its derivatives as monomers for the synthesis of new polymers. fraunhofer.de For example, polyesters and polyamides incorporating the this compound unit could exhibit unique thermal, mechanical, and optical properties due to the bulky phenylbutyl side chain. rsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.com The chirality of the monomer could also be exploited to create polymers with specific optical activity or self-assembly characteristics. The development of biodegradable polymers from this bio-based succinic acid derivative is another area of interest. fraunhofer.de

Furthermore, this compound could serve as a versatile building block for the construction of metal-organic frameworks (MOFs). researchgate.netmdpi.comcd-bioparticles.netresearchgate.netrsc.org The dicarboxylate functionality can coordinate to metal ions to form extended porous networks. The size and shape of the pores in these MOFs could be tuned by the bulky substituent, potentially leading to materials with applications in gas storage, separation, and catalysis. The functionalization of the phenyl ring could also be used to introduce additional properties into the MOF structure. The exploration of these functionalized derivatives will be a key driver for innovation in materials science. researchgate.netnih.govresearchgate.net

| Material Class | Role of this compound | Potential Applications |

| Polymers | Monomer unit introducing chirality and a bulky side chain. rsc.orgresearchgate.netmdpi.comresearchgate.netmdpi.com | Specialty plastics, biodegradable materials, chiral stationary phases. |

| Metal-Organic Frameworks (MOFs) | Organic linker defining the pore size and functionality. researchgate.netmdpi.comcd-bioparticles.netresearchgate.netrsc.org | Gas storage and separation, catalysis, sensing. |

| Functionalized Small Molecules | Core scaffold for the synthesis of molecules with specific properties. researchgate.netnih.govresearchgate.netnih.gov | Liquid crystals, molecular sensors, chiral dopants. |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Phenylbutan-2-yl)butanedioic acid, considering substituent effects on yield and purity?

A multi-step approach is recommended:

- Step 1 : Begin with Friedel-Crafts alkylation of benzene derivatives to introduce the 4-phenylbutan-2-yl group. Catalysts like AlCl₃ or FeCl₃ can facilitate electrophilic substitution .

- Step 2 : Perform esterification of the succinic acid backbone to protect carboxylic acid groups during subsequent reactions.

- Step 3 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to minimize byproducts .

- Step 4 : Hydrolyze esters under acidic or basic conditions to regenerate carboxylic acids. Monitor reaction progress via TLC or HPLC .

Substituent steric effects (e.g., phenyl vs. chlorophenyl groups) may necessitate adjustments in reaction time or temperature to optimize yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. Compare chemical shifts with analogous compounds (e.g., 2-(2-chlorophenyl)succinic acid) to validate structural motifs .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected m/z ≈ 276.3 for C₁₄H₁₆O₄).

- X-ray Crystallography : For unambiguous structural determination, employ SHELXL for refinement of diffraction data, particularly if the compound crystallizes in non-centrosymmetric space groups .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–260 nm .

Q. How can researchers determine key physicochemical properties (e.g., logP, pKa) of this compound?

- LogP : Use shake-flask methods with octanol/water partitioning. Computational tools (e.g., MarvinSketch) can predict logP based on substituent contributions (e.g., phenyl groups increase hydrophobicity) .

- pKa : Perform potentiometric titration in aqueous buffer systems. For accurate results, account for the dual carboxylic acid groups (expected pKa₁ ≈ 3.1, pKa₂ ≈ 4.5) .

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures and phase transitions .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed for this compound?

- Crystal Growth : Optimize solvent systems (e.g., slow evaporation of DMSO/water mixtures) to promote single-crystal formation.

- Data Collection : Use synchrotron radiation for weakly diffracting crystals. SHELXD or SHELXE can assist in solving phases for twinned or pseudo-symmetric structures .

- Refinement : Apply anisotropic displacement parameters in SHELXL to model disorder in the phenylbutan-2-yl moiety .

Q. How should discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Re-examine Synthesis : Confirm the absence of regioisomers or stereoisomers via 2D NMR (e.g., NOESY for spatial proximity analysis).

- DFT Calculations : Compare experimental ¹³C shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to identify misassigned peaks .

- Cross-Validation : Use complementary techniques like IR spectroscopy to detect unexpected functional groups (e.g., ester impurities) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Derivatization : Synthesize analogs with modified substituents (e.g., fluorophenyl, methoxybenzyl) to assess electronic/steric effects on bioactivity .

- In Vitro Assays : Test inhibition of target enzymes (e.g., succinate dehydrogenase) using kinetic assays with NADH depletion monitoring .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s carboxylic acid groups and enzymatic active sites .

Q. How can this compound be integrated into multi-step syntheses of complex molecules (e.g., pharmaceuticals)?

- As a Building Block : Leverage its bifunctional carboxylic acids for conjugation with amines or alcohols via EDC/NHS coupling .

- Protection/Deprotection : Use tert-butyl esters to temporarily block carboxylic acids during subsequent reactions (e.g., Suzuki-Miyaura cross-coupling of the phenyl group) .

- Scale-Up : Optimize reaction conditions (e.g., flow chemistry) to maintain >90% yield in gram-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.